molecular formula C8H13ClN2O2 B2692555 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride CAS No. 952292-18-1

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B2692555
CAS No.: 952292-18-1
M. Wt: 204.65
InChI Key: GGNLQYNQWRVKDM-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride (CAS 952292-18-1) is a chemical compound of significant interest in medicinal chemistry and materials science research. With the molecular formula C8H13ClN2O2 and a molecular weight of 204.65, it serves as a versatile building block. The structure features a maleimide group, known for its reactivity in conjugation chemistry, linked to a butylamine side chain, which provides a primary amine functional group for further derivatization after deprotonation . Researchers value this compound as a key precursor for synthesizing novel 1H-pyrrole-2,5-dione derivatives. These derivatives are explored for diverse applications, including the development of effective organic corrosion inhibitors for carbon steel in acidic environments, functioning by adsorbing onto metal surfaces to form a protective film . In the pharmaceutical field, the 1H-pyrrole-2,5-dione (maleimide) scaffold is investigated for the creation of potent cholesterol absorption inhibitors , which show potential for suppressing the formation of macrophage foam cells and associated inflammatory responses, key factors in atherosclerotic disease . The saturated pyrrolidine-2,5-dione ring system is prized in drug discovery for its sp3-hybridization, which allows for greater three-dimensional coverage and can lead to improved physicochemical properties and target selectivity in candidate molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-aminobutyl)pyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h3-4H,1-2,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLQYNQWRVKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyrrole ring and an amino group, which may enhance its biological activity. The molecular formula is C₇H₈N₂O₂·HCl, with a molecular weight of approximately 190.6 g/mol.

Antiproliferative Effects

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds related to 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione demonstrate inhibition of cell growth in human liver cancer cells (HepG-2) and breast cancer cells (MCF-7) . The mechanism behind this activity is often linked to the compound's ability to interact with cellular proteins and disrupt critical signaling pathways involved in cell proliferation.

Table 1: Antiproliferative Activity of Pyrrole Derivatives

Compound NameCell LineGI50 (µM)Reference
1-(4-Aminobutyl)-1H-pyrrole-2,5-dioneHepG-2~2.0
3-chloro-1-(4-chlorobenzyl)-4-aminoHCT-1161.0–1.6
4-amino-3-chloro-1H-pyrrole-2,5-dioneMCF-7<0.01

The biological activity of 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione may be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Some studies suggest that pyrrole derivatives can inhibit tyrosine kinase activity, which is crucial for cancer cell signaling .
  • Membrane Interaction : These compounds may interact with lipid bilayers, altering membrane dynamics and affecting cell viability .

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of pyrrole derivatives, 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione was found to significantly inhibit the growth of HepG-2 cells. The compound's mechanism involved disrupting ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies indicated that this interaction stabilizes the complexes formed between the compound and these receptors, leading to reduced cell proliferation .

Case Study 2: In Vivo Studies

Further investigations included in vivo models where similar pyrrole derivatives demonstrated reduced tumor growth in chemically induced colon cancer models. The data suggested that these compounds could serve as potential therapeutic agents for targeted cancer therapies .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrrole-2,5-dione, including 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, exhibit potential as tyrosine kinase inhibitors . These compounds have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that specific derivatives could interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to antitumor effects .

Case Study:

  • In vitro studies showed that certain derivatives inhibited colon cancer cell lines (e.g., HCT-116) with a growth inhibition concentration (GI50) in the nanomolar range (approximately 1.01.6×1081.0-1.6\times 10^{-8} M) .

Antioxidant Properties

The compound also exhibits antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The ability to scavenge free radicals can be beneficial in various pathological conditions .

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Structural Studies

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The structural studies often utilize techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's configuration and purity.

Synthesis Route Example:

A common synthetic route involves treating pyrrole derivatives with primary amines in ethanol, yielding the desired product through nucleophilic substitution reactions .

Toxicity and Safety Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Hazard statements indicate potential risks such as irritation to skin and eyes (H315, H319), necessitating appropriate safety measures during handling and experimentation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs based on substituents, chain length, and functional groups:

Compound Name (CAS) Molecular Formula Substituent/R-Group Key Features Applications
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione HCl (952292-18-1) C₈H₁₃ClN₂O₂ 4-Aminobutyl + HCl - Primary amine for conjugation
- Water-soluble due to HCl salt
- Thiol-reactive maleimide core
Bioconjugation, drug delivery, polymer crosslinking
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione HCl (1257852-74-6) C₇H₁₁ClN₂O₂ 3-Aminopropyl + HCl - Shorter chain (C3 vs. C4)
- Higher solubility but reduced steric flexibility
Protein labeling, small-molecule probes
N-(6-Aminohexyl)maleimide HCl (75238-09-4) C₁₀H₁₇ClN₂O₂ 6-Aminohexyl + HCl - Longer hydrophobic chain (C6)
- Enhanced membrane permeability
Cell-penetrating peptide conjugates
1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione (N/A) C₉H₁₁NO₂ Pentenyl (alkenyl) - No amine; reactive maleimide core
- Suitable for thiol-Michael addition
Protein modification, polymer synthesis
MI-1 (N/A) C₁₈H₁₄Cl₂F₃N₂O₂ 4-Chlorobenzyl + trifluoromethyl - Bulky aromatic substituents
- Kinase inhibitor activity
Antineoplastic research
Maleimide Thiolactone (MITla) (N/A) C₇H₇NO₃S Thiolactone-fused maleimide - Dual reactivity (thiolactone + maleimide)
- Bio-based synthesis
Polymer architectures, hybrid materials

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione .
  • Reactivity : The primary amine enables coupling via carbodiimide chemistry (e.g., EDC/NHS), whereas alkenyl or thiolactone derivatives rely on thiol-Michael addition or ring-opening reactions .
  • Stability : Hydrochloride salts generally improve stability, but the maleimide core is susceptible to hydrolysis under basic conditions, a common limitation across all analogs .

Key Research Findings

  • Synthetic Efficiency : The target compound is synthesized in high yield (≥95%) via nucleophilic substitution of maleic anhydride derivatives, similar to methods used for MI-1 .
  • Toxicity Profile : Unlike MI-1, which showed antineoplastic activity in preclinical studies, the target compound is primarily a tool for bioconjugation with low cytotoxicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~200°C (decomposition), comparable to other maleimide hydrochlorides .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving maleic anhydride derivatives and aminobutyl precursors. A bio-based approach using maleic anhydride and thiolactone derivatives has been reported to yield structurally analogous maleimide compounds in high purity . Key optimizations include:

  • Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization from ethanol to achieve ≥97% purity .
  • Protection of the amine group : Using tert-butyloxycarbonyl (Boc) or other protective groups to prevent undesired maleimide ring opening .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the maleimide ring (δ ~6.8–7.0 ppm for olefinic protons) and aminobutyl chain (δ ~1.5–3.0 ppm for methylene groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 204.65 (C8_8H13_{13}ClN2_2O2_2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity, noting that prolonged storage at room temperature may degrade the compound, necessitating inert atmosphere storage .

Q. What are the critical safety considerations and handling protocols for this compound based on its hazard profile?

  • Hazards : Irritant (H315, H319) and harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable under inert atmosphere (argon/nitrogen) at room temperature; avoid moisture to prevent hydrolysis of the maleimide ring .
  • Disposal : Neutralize with dilute sodium bicarbonate before incineration to avoid releasing toxic fumes .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different studies involving this compound?

Discrepancies may arise from:

  • Purity variations : Verify purity via HPLC (>97% recommended) and exclude impurities like hydrolyzed maleimide derivatives .
  • Assay conditions : Optimize buffer pH (e.g., 6.5–7.4) to stabilize the maleimide-thiol adducts critical for biological activity .
  • Biological models : Compare results across cell lines (e.g., cancer vs. normal) or in vivo models, as seen in studies of structurally related kinase inhibitors like Enzastaurin Hydrochloride .

Q. What strategies are recommended for mitigating unwanted side reactions (e.g., thiol-maleimide adduct instability) when using this compound in bioconjugation studies?

  • Reaction kinetics : Conduct conjugation at pH 6.5–7.0 and 4°C to favor selective thiol-maleimide coupling over hydrolysis .
  • Stabilization : Add tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and prevent retro-Michael reactions .
  • Alternative linkers : Use polyethylene glycol (PEG) spacers or arylthiols to improve adduct stability in physiological conditions .

Q. In the context of polymer chemistry, how does the presence of the aminobutyl group influence the compound's utility as a building block for functionalized materials?

  • Crosslinking : The primary amine enables covalent bonding with epoxy, carboxyl, or aldehyde groups in hydrogels or dendrimers .
  • Functionalization : Modify the maleimide ring with thiolated peptides or fluorophores for targeted drug delivery systems .
  • Thermal stability : Characterize using differential scanning calorimetry (DSC) to assess degradation temperatures (>200°C typical for maleimides) .

Q. What analytical approaches should be employed to resolve structural ambiguities or confirm regioselectivity in derivatives synthesized from this compound?

  • X-ray crystallography : Resolve regiochemistry of adducts (e.g., thiol vs. amine addition) using SHELXL for refinement .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between N-alkylation and O-alkylation products .
  • Isotopic labeling : Use 15N^{15}N-labeled amines to track reaction pathways in mechanistic studies .

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